molecular formula C18H23NO3 B3023963 3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-78-0

3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B3023963
CAS No.: 898756-78-0
M. Wt: 301.4 g/mol
InChI Key: GHYAOWUJSMPQQW-UHFFFAOYSA-N
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Description

3’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound with the molecular formula C18H23NO3 It is characterized by the presence of a cyano group, a valerophenone moiety, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized by the reaction of appropriate diols with aldehydes or ketones under acidic conditions.

    Introduction of the Valerophenone Moiety: The valerophenone moiety can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and an appropriate alkyl chain.

    Addition of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring or the valerophenone moiety.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the dioxane ring or valerophenone moiety.

    Reduction Products: Amines derived from the reduction of the cyano group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its biological effects.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The cyano group and dioxane ring may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

    4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a cyano group.

    1,3-Dioxane, 5,5-dimethyl-2-(1-methylethyl): Similar dioxane ring structure but different substituents.

Uniqueness: 3’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to the combination of its cyano group, valerophenone moiety, and dioxane ring

Properties

IUPAC Name

3-[5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-18(2)12-21-17(22-13-18)9-4-3-8-16(20)15-7-5-6-14(10-15)11-19/h5-7,10,17H,3-4,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYAOWUJSMPQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646047
Record name 3-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-78-0
Record name 3-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-oxopentyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Reactant of Route 2
3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Reactant of Route 3
3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Reactant of Route 4
3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Reactant of Route 5
3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Reactant of Route 6
Reactant of Route 6
3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

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